molecular formula C13H15BrClNO2 B5348787 5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide

5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide

Cat. No.: B5348787
M. Wt: 332.62 g/mol
InChI Key: REHSUQFDUKSTBC-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide is a chemical compound with the molecular formula C13H15BrClNO2. It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring, and an oxolan-2-yl group attached to the nitrogen atom of the amide.

Properties

IUPAC Name

5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO2/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(14)4-5-11(10)15/h4-5,7-8,12H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHSUQFDUKSTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Oxidized derivatives of the oxolan-2-yl group.

    Reduction: Reduced derivatives of the oxolan-2-yl group.

    Hydrolysis: 5-bromo-2-chlorobenzoic acid and 1-(oxolan-2-yl)ethylamine.

Scientific Research Applications

5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the benzene ring can participate in halogen bonding, while the amide group can form hydrogen bonds with target proteins. The oxolan-2-yl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide is unique due to the presence of the oxolan-2-yl group, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also influence its interaction with molecular targets, potentially leading to different biological activities and applications .

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